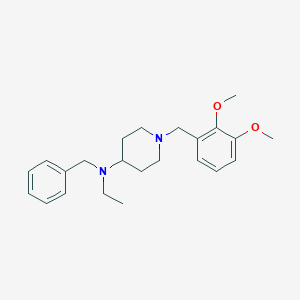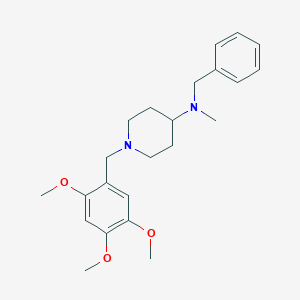![molecular formula C21H28N4 B247670 1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247670.png)
1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine, commonly known as PAPP, is an organic compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin receptor agonist, and its chemical structure is similar to that of other psychoactive substances such as MDMA and mCPP. PAPP has been widely studied for its potential use in the treatment of various psychiatric and neurological disorders due to its ability to modulate the activity of the serotonin system.
Mechanism of Action
PAPP acts as a potent and selective agonist at the 5-HT1A and 5-HT2A receptors, which are both subtypes of the serotonin receptor. Activation of these receptors has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, norepinephrine, and glutamate systems. PAPP also has affinity for the dopamine transporter, which may contribute to its effects on dopamine neurotransmission.
Biochemical and Physiological Effects
PAPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. PAPP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its antipsychotic effects. PAPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of PAPP is its high selectivity for the serotonin receptors, which allows for more precise modulation of the serotonin system compared to other psychoactive substances. PAPP also has a long half-life, which allows for sustained effects after a single dose. However, one of the limitations of PAPP is its potential for abuse and dependence, which may limit its use as a research tool. Additionally, PAPP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Future Directions
There are several potential future directions for research on PAPP. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs of abuse that affect the serotonin system such as MDMA and cocaine. PAPP may also have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as it has been shown to increase BDNF expression and promote neurogenesis. Additionally, further research is needed to establish the safety and efficacy of PAPP in humans and to investigate its potential for use in combination with other psychoactive substances or therapies.
Synthesis Methods
The synthesis of PAPP involves the reaction of 1-(pyridin-3-ylmethyl)piperidin-4-amine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 1,4-dibromobutane to form PAPP. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.
Scientific Research Applications
PAPP has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and neurodegenerative disorders such as Alzheimer's disease. PAPP has also been used as a research tool to study the role of the serotonin system in various physiological and behavioral processes.
Properties
Molecular Formula |
C21H28N4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-2-6-20(7-3-1)24-13-15-25(16-14-24)21-8-11-23(12-9-21)18-19-5-4-10-22-17-19/h1-7,10,17,21H,8-9,11-16,18H2 |
InChI Key |
WCYKXQBBALYJKH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)




![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

